![molecular formula C11H7NO5 B12866171 5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)
5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a benzoxazole ring fused with a carboxyvinyl group and an additional carboxylic acid group. The molecular formula of this compound is C11H7NO5, and it has a molecular weight of 233.17 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form benzo[d]oxazole-2-thiol. This intermediate is then subjected to further reactions to introduce the carboxyvinyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-Methoxybenzo[d]oxazole: Also has notable biological activities.
Uniqueness
5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with carboxyvinyl and carboxylic acid groups makes it a versatile compound with diverse applications in various fields .
Eigenschaften
Molekularformel |
C11H7NO5 |
|---|---|
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
5-[(E)-2-carboxyethenyl]-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO5/c13-9(14)4-2-6-1-3-8-7(5-6)12-10(17-8)11(15)16/h1-5H,(H,13,14)(H,15,16)/b4-2+ |
InChI-Schlüssel |
BIXNGHWZFAHJQR-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)C(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


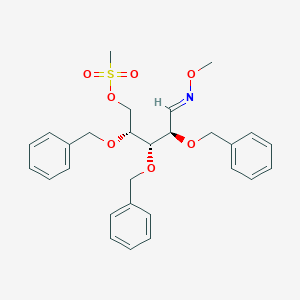

![Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate](/img/structure/B12866128.png)

![5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)
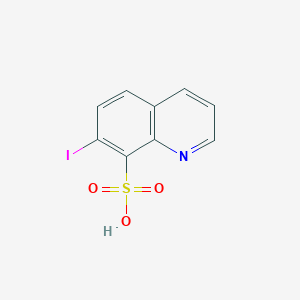
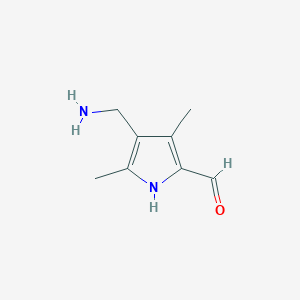
![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate hydrochloride](/img/structure/B12866159.png)
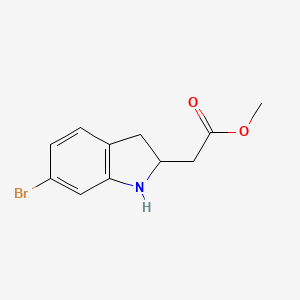
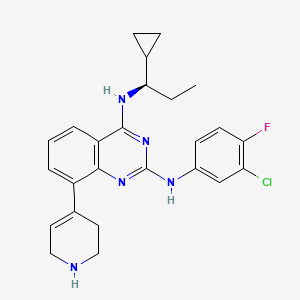
![2-(Chloromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12866191.png)
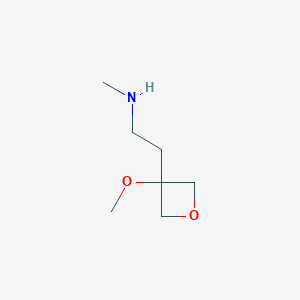
![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)
